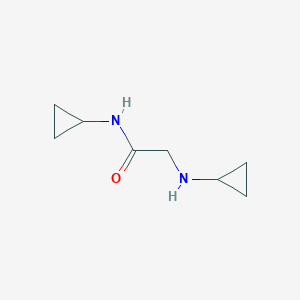![molecular formula C21H19N5O2 B2439750 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide CAS No. 951512-68-8](/img/structure/B2439750.png)
2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide is an intricate and fascinating compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a pyrazolo-triazine core, which is fused with a phenyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes to prepare 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide involves the reaction between 2-phenylpyrazolo[1,5-d][1,2,4]triazine and N-(2-phenylethyl)acetamide under specific conditions. The synthesis typically includes steps like:
Formation of the pyrazolo-triazine core by reacting appropriate precursors under catalytic conditions.
Coupling of the phenyl group and the acetamide moiety with the core structure using reagents like phosphorus oxychloride (POCl3) or N,N-dimethylformamide (DMF).
Purification through recrystallization or chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
While the detailed industrial production methods can vary, large-scale synthesis often involves optimizing reaction conditions to enhance yield and reduce by-products. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to hydroxyl.
Substitution: The acetamide and phenyl groups allow for substitution reactions where functional groups can be replaced or modified.
Common Reagents and Conditions
Some common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The reactions can yield various products depending on the reaction type and conditions. For example, oxidation may produce corresponding acids or esters, while substitution can result in derivatives with different functional groups.
Scientific Research Applications
2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide is employed in several research domains:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Explored for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of materials with specific chemical properties for use in electronics, coatings, and catalysts.
Mechanism of Action
The mechanism of action for 2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide involves:
Molecular Targets: It interacts with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, metabolic pathways, and gene expression.
Comparison with Similar Compounds
2-(4-oxo-3-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)ethanamide
2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide
These compounds share a similar core structure but differ in the substituents attached, leading to variations in their chemical and biological properties. This diversity allows researchers to explore a wide range of applications and effects.
There you have it—this intricate compound in all its glory!
Properties
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-20(22-12-11-16-7-3-1-4-8-16)14-25-21(28)19-13-18(24-26(19)15-23-25)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXMRZFYQDQXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)


![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)




![2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2439680.png)
![5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2439681.png)



![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B2439690.png)
